molecular formula C8HF17O2 B15089358 Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)

Cat. No.: B15089358
M. Wt: 452.06 g/mol
InChI Key: QWJZWOBJQSURLV-UHFFFAOYSA-N
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Description

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is a fluorinated alcohol characterized by a branched carbon chain, dimethyl substituents at the 2- and 3-positions, and an ether (oxa) linkage at the 4-position. However, its branched topology and ether functionality distinguish it from linear perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS).

Properties

Molecular Formula

C8HF17O2

Molecular Weight

452.06 g/mol

IUPAC Name

1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-ol

InChI

InChI=1S/C8HF17O2/c9-2(10,6(18,19)20)8(24,25)27-3(11,7(21,22)23)1(26,4(12,13)14)5(15,16)17/h26H

InChI Key

QWJZWOBJQSURLV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 2,3-dimethyl-4-oxaheptan-2-ol. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete fluorination of the precursor.

Industrial Production Methods

In industrial settings, the production of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is often scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Hydrolysis and Dehydrofluorination

The compound’s fully fluorinated structure limits its reactivity under standard conditions, but it undergoes selective transformations under harsh environments:

Hydrolysis :

  • Conditions : Requires strong acids (e.g., concentrated H₂SO₄) or bases (e.g., aqueous NaOH) at elevated temperatures (>100°C).

  • Products : Partial defluorination yields fluorinated carboxylic acids or alcohols, depending on the reaction medium.

Dehydrofluorination :

  • Conditions : Catalyzed by strong bases (e.g., KOH) in polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Products : Generates fluoroalkenes and hydrogen fluoride (HF) through elimination.

Reaction TypeConditionsKey ProductsMechanism
HydrolysisAcidic/alkaline, high temperatureFluorinated carboxylic acids/alcoholsNucleophilic substitution
DehydrofluorinationStrong base, 80–120°CFluoroalkenes + HFβ-elimination

Surfactant Behavior and Interfacial Reactions

The compound’s amphiphilic structure (hydrophobic fluorinated chain + polar hydroxyl group) enables unique interfacial interactions:

  • Micelle Formation : Lowers surface tension in aqueous systems, stabilizing emulsions in industrial coatings.

  • Oxidative Stability : Resists degradation by ozone or UV radiation, making it suitable for high-durability applications.

PropertyValueApplication
Critical Micelle Concentration (CMC)<0.1 mMEmulsion polymerization
Surface Tension Reduction~15 mN/mWater-repellent coatings

Comparative Reactivity with Analogues

The table below contrasts its reactivity with structurally similar perfluorinated compounds:

CompoundKey ReactionRelative Reactivity
Perfluoro(2,4-dimethyl-3-oxa-2,4-diazapentane)Radical dimerizationHigher (due to labile N-O bonds)
Perfluoro(2,6-dimethyl-5-oxaheptane 2-oxide)HydrolysisLower (stabilized by additional oxygen)
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)DehydrofluorinationModerate (balanced by ether group)

Industrial and Environmental Implications

  • Synthesis Challenges : Fluorination steps require specialized equipment to handle corrosive HF byproducts.

  • Environmental Persistence : Fully fluorinated chains resist biodegradation, necessitating controlled disposal.

Scientific Research Applications

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

    Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.

Mechanism of Action

The mechanism of action of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated structure allows it to form stable complexes with various substrates, enhancing its effectiveness in applications such as surfactants and coatings. The pathways involved include the formation of micelles and the stabilization of emulsions.

Comparison with Similar Compounds

Comparison with Similar Perfluoroalkyl Compounds

Structural and Functional Group Differences

The compound’s key differentiators include:

  • Ether Linkage : The 4-oxa (ether) group introduces polarity variability, which may affect interactions with biological membranes or polymeric matrices compared to sulfonic or carboxylic acid derivatives .
  • Alcohol Functional Group : As a fluorinated alcohol, it lacks the ionizable acidic groups of PFAAs, which could reduce its mobility in aqueous environments but increase volatility .
Table 1: Structural Comparison with Key Perfluoroalkyl Compounds
Compound Name Chemical Formula Functional Group Chain Length Key Structural Features
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) C₇H₃F₁₃O₂ Alcohol, Ether C7 Branched, ether linkage
Perfluorooctanoic acid (PFOA) C₈HF₁₅O₂ Carboxylic Acid C8 Linear, fully fluorinated tail
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol C₅H₄F₈O Alcohol C5 Linear, shorter chain
Perfluoro(2-methyl-3-oxahexanoic acid) C₆HF₁₁O₃ Carboxylic Acid, Ether C6 Branched, ether linkage
Perfluorooctanesulfonamide (PFOSA) C₈H₂F₁₇NO₂S Sulfonamide C8 Linear, sulfonamide headgroup

Sources:

Physicochemical Properties

  • Thermal Stability : Branched perfluoroalkyl ethers generally exhibit higher thermal stability than linear PFAAs due to reduced chain flexibility and stronger C-F bonds. For example, perfluoroalkyl ethers in fuel cell membranes (e.g., PFSA-based polymers) demonstrate stability up to 200°C, whereas PFOA degrades above 150°C .
  • Solubility : The ether group enhances solubility in polar solvents compared to fully fluorinated hydrocarbons. However, the dimethyl branches may counterbalance this by increasing hydrophobicity .
  • Volatility : Fluorinated alcohols typically have higher vapor pressures than their acidic counterparts (e.g., PFBA, PFHxA), suggesting greater atmospheric mobility .

Environmental and Toxicological Profiles

  • Persistence : Linear PFAAs like PFOA and PFOS are highly persistent in the environment due to strong C-F bonds. Branched isomers, however, may degrade slightly faster under UV exposure or microbial action, as seen in studies of perfluoroalkyl ether carboxylic acids (e.g., GenX) .
  • Toxicity : While specific data are lacking, fluorinated alcohols are generally less acutely toxic than PFAAs. For instance, 6-2 fluorotelomer alcohol (6-2 FTOH) shows lower hepatotoxicity than PFOA in rodent studies .

Biological Activity

Chemical Structure and Properties

Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is characterized by a perfluorinated carbon chain with a hydroxyl group. Its chemical structure can be represented as follows:

  • Chemical Formula : Cn_{n}Fm_{m}O
  • Molecular Weight : Varies depending on the specific perfluorinated chain length.

Table 1: Basic Properties

PropertyValue
Molecular WeightVariable
SolubilityLow in water
Boiling PointHigh
Melting PointLow

Research indicates that perfluorinated compounds (PFCs), including Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol), may interact with biological systems through various mechanisms:

  • Endocrine Disruption : PFCs have been shown to interfere with hormonal pathways, potentially leading to reproductive and developmental issues.
  • Cell Membrane Interaction : Their hydrophobic nature allows them to integrate into lipid membranes, affecting membrane fluidity and function.
  • Toxicological Effects : Studies suggest that certain PFCs can induce oxidative stress and inflammation in various cell types.

Case Studies

  • Reproductive Toxicity : A study on the effects of PFCs on rodent models indicated alterations in reproductive hormone levels, leading to decreased fertility rates .
  • Developmental Impacts : Research has shown that exposure to perfluorinated compounds during pregnancy can result in developmental delays in offspring .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol):

  • In Vitro Studies : Cell culture experiments demonstrated that this compound can disrupt normal cellular signaling pathways, particularly those related to lipid metabolism .
  • In Vivo Studies : Animal models exposed to PFCs exhibited significant changes in metabolic profiles, suggesting potential implications for obesity and metabolic syndrome .

Summary of Findings

The biological activity of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is multifaceted, with evidence pointing towards endocrine disruption and toxicological effects. The compound's unique chemical properties allow it to interact with biological systems in ways that could be both beneficial and harmful.

Table 2: Summary of Biological Activities

ActivityEvidence Level
Endocrine DisruptionModerate
Reproductive ToxicityHigh
Developmental ImpactModerate
Metabolic AlterationsHigh

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